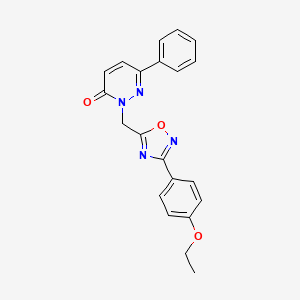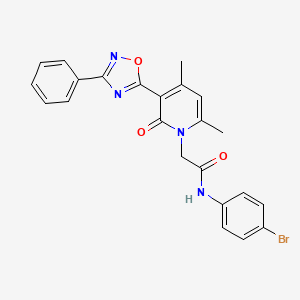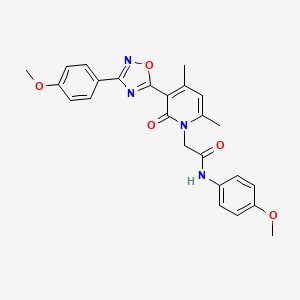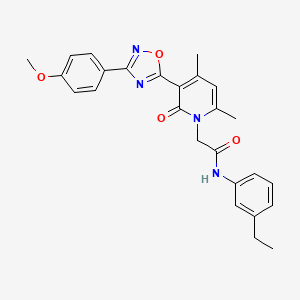
2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and its role or use in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .作用机制
The mechanism of action of 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one is still not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the significant advantages of using 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one in lab experiments is its high potency and selectivity. This compound has shown to be highly effective in inhibiting specific enzymes and signaling pathways, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.
未来方向
There are several future directions for the research and development of 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a unique chemical compound that has shown promising results in scientific research. This compound has several potential applications in various fields, including drug development and disease treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
科学研究应用
2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
安全和危害
属性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-17-10-8-16(9-11-17)21-22-19(28-24-21)14-25-20(26)13-12-18(23-25)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHAQNVLOJWEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206678.png)

![N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3206689.png)

![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B3206707.png)

![N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3206714.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3206726.png)
![2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3206731.png)
![N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3206734.png)
